2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-3-8-16-18(9-13)29-21(23-16)24-19(26)11-25-12-22-17(10-20(25)27)14-4-6-15(28-2)7-5-14/h3-10,12H,11H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJCGEZKNPUBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (CAS Number: 1796947-41-5) is notable for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C23H20N4O3S
- Molecular Weight : 432.5 g/mol
- Structural Characteristics : The compound features a pyrimidine ring and a thiazole moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and proliferative pathways. The presence of the methoxyphenyl and thiazole groups enhances its binding affinity to specific targets, potentially leading to inhibition of tumor growth and modulation of inflammatory responses.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown:
- Inhibition of Cancer Cell Proliferation : In vitro studies using human cancer cell lines (e.g., A431, A549) have indicated that these compounds can significantly reduce cell viability at micromolar concentrations.
- Mechanistic Insights : The compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. Flow cytometry analyses have shown increased sub-G1 populations, indicating apoptotic cell death .
Anti-inflammatory Effects
In addition to anticancer properties, the compound exhibits anti-inflammatory effects:
- Cytokine Modulation : Studies have found that treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
- Inhibition of Myeloperoxidase (MPO) : Similar compounds have been identified as potent inhibitors of MPO, which plays a critical role in inflammation . This inhibition suggests potential therapeutic roles in autoimmune diseases.
Data Summary
Case Studies
- Study on Anticancer Properties : A study conducted on various benzothiazole derivatives revealed that modifications in the structure could enhance anticancer efficacy. The lead compound demonstrated significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural variations can lead to improved biological activity .
- Inflammation Model : In a lipopolysaccharide-stimulated model, the compound exhibited robust inhibition of plasma MPO activity when administered orally to cynomolgus monkeys. This highlights its potential as a therapeutic agent for inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their differentiating features:
Key Observations:
- Lipophilicity : The trifluoromethyl group in 20 increases hydrophobicity, which may enhance blood-brain barrier penetration compared to the target compound’s methyl group .
- Solubility: The amino group in 18 (from ) could improve aqueous solubility relative to the methoxy substituent in the target compound .
Physicochemical Properties
- Melting Points : Higher melting points (e.g., 302–303°C for compound 18 in ) correlate with crystalline stability from hydrogen bonding or aromatic stacking, whereas thioether-linked compounds (e.g., 8c) show lower melting points .
- Spectroscopic Data : IR and NMR profiles for analogs confirm acetamide (C=O at ~1700 cm⁻¹) and aromatic proton signatures, consistent with the target compound’s expected characterization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
